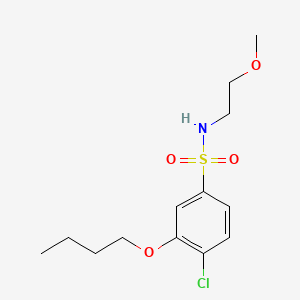amine CAS No. 1206133-24-5](/img/structure/B603116.png)
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide group linked to an oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be achieved through a multi-step process:
Nitration and Reduction: The starting material, 2,5-dichloro-4-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Oxolane Substitution: The final step involves the reaction of the sulfonamide with oxolane-2-carboxaldehyde under basic conditions to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products
Oxidation: 2,5-dichloro-4-hydroxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Reduction: 2,5-dichloro-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-amine.
Substitution: 2,5-diamino-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide.
Applications De Recherche Scientifique
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, ultimately resulting in bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichloro-4-methoxybenzene-1-sulfonamide: Lacks the oxolane ring.
2,5-dichloro-4-methoxy-N-methylbenzene-1-sulfonamide: Has a methyl group instead of the oxolane ring.
2,5-dichloro-4-methoxy-N-[(tetrahydrofuran-2-yl)methyl]benzene-1-sulfonamide: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The presence of the oxolane ring in [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine imparts unique chemical properties, such as increased solubility and potential for forming hydrogen bonds. This can enhance its biological activity and make it a more effective antimicrobial agent compared to its analogs.
Propriétés
Numéro CAS |
1206133-24-5 |
|---|---|
Formule moléculaire |
C12H15Cl2NO4S |
Poids moléculaire |
340.2g/mol |
Nom IUPAC |
2,5-dichloro-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h5-6,8,15H,2-4,7H2,1H3 |
Clé InChI |
VZFAYZBGFFNQFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2CCCO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


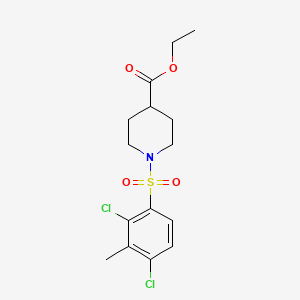
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603041.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)
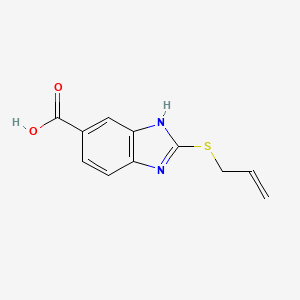
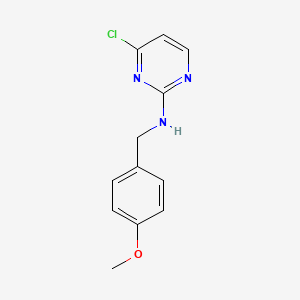

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
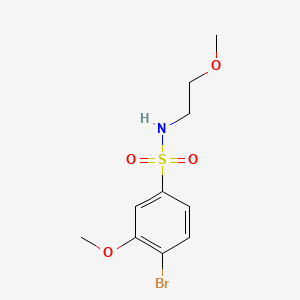
amine](/img/structure/B603054.png)
